Product packaging for Ethyl (e)-3-(4-phenoxyphenyl)acrylate(Cat. No.:CAS No. 945414-28-8)

Ethyl (e)-3-(4-phenoxyphenyl)acrylate

Cat. No.: B031723
CAS No.: 945414-28-8
M. Wt: 268.31 g/mol
InChI Key: PWDOUGMRFQWZBH-JLHYYAGUSA-N
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Description

Ethyl (E)-3-(4-phenoxyphenyl)acrylate is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a conjugated system, with an acrylate ester moiety linked to a biphenyl ether scaffold, making it a valuable intermediate for the construction of more complex molecular architectures. Its primary research application lies in its role as a key precursor in the synthesis of stilbene derivatives and other compounds with potential biological activity. The α,β-unsaturated ester functionality acts as a Michael acceptor, allowing it to participate in nucleophilic addition reactions, and it is also a competent participant in cyclization and polymerization reactions. Researchers utilize this compound in the development of novel organic materials, such as polymers with specific optical properties, and as a core structure in the design and synthesis of small molecule libraries for high-throughput screening against various therapeutic targets. Its structural motif is commonly found in molecules investigated for their pharmaceutical potential. Handle with care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B031723 Ethyl (e)-3-(4-phenoxyphenyl)acrylate CAS No. 945414-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-phenoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDOUGMRFQWZBH-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations for Ethyl E 3 4 Phenoxyphenyl Acrylate

Established Synthetic Routes and their Mechanistic Elucidation

The construction of the ethyl (E)-3-(4-phenoxyphenyl)acrylate molecule hinges on the creation of the carbon-carbon double bond with the correct stereochemistry. The key starting materials for most of these syntheses are 4-phenoxybenzaldehyde (B127426) and a two-carbon unit that provides the acrylate (B77674) functionality.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and serves as a powerful tool for carbon-carbon bond formation. wikipedia.orgorganicreactions.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. wikipedia.orgthermofisher.com For the synthesis of substituted acrylates like this compound, this typically involves the reaction of a substituted benzaldehyde (B42025) with an ester of cyanoacetic acid. scispace.comchemrxiv.org

The synthesis of this compound via a Knoevenagel-type reaction would involve the condensation of 4-phenoxybenzaldehyde with ethyl cyanoacetate. The reaction is typically catalyzed by a weak base like piperidine (B6355638). scispace.comchemrxiv.org

Mechanism: The mechanism of the Knoevenagel condensation begins with the deprotonation of the active methylene compound (ethyl cyanoacetate) by the base (piperidine) to form a resonance-stabilized enolate. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-phenoxybenzaldehyde. The resulting intermediate undergoes dehydration, often spontaneously, to yield the α,β-unsaturated product. wikipedia.org The reaction generally favors the formation of the more stable (E)-isomer.

A plausible mechanism involves the following steps:

Enolate Formation: The basic catalyst removes a proton from the α-carbon of ethyl cyanoacetate.

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of 4-phenoxybenzaldehyde.

Aldol-type Addition: An intermediate β-hydroxy compound is formed.

Dehydration: Elimination of a water molecule leads to the formation of the carbon-carbon double bond of the final product.

Research has shown the successful synthesis of various phenoxy ring-substituted phenylcyanoacrylates using the Knoevenagel condensation of the corresponding phenoxy ring-substituted benzaldehydes and an appropriate cyanoacetate, with piperidine as the catalyst. scispace.com This established precedent strongly supports its applicability for the synthesis of this compound.

Table 1: Knoevenagel Condensation for Phenylcyanoacrylate Synthesis

Reactant 1 Reactant 2 Catalyst Product Type Reference
Substituted Benzaldehydes Isopropyl Cyanoacetate Piperidine Isopropyl Phenylcyanoacrylates scispace.com
Substituted Benzaldehydes Octyl Cyanoacetate Piperidine Octyl Phenylcyanoacrylates chemrxiv.org
Aldehydes Ethyl Cyanoacetate/Malononitrile (B47326) Triphenylphosphine α-Cyanoacrylates/α-Cyanoacrylonitriles organic-chemistry.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.comorganic-chemistry.org It is a versatile method for the arylation of olefins and is widely used in the synthesis of substituted alkenes, including cinnamate (B1238496) derivatives. mdpi.com The reaction typically proceeds with high stereoselectivity to afford the (E)-isomer. organic-chemistry.org

For the synthesis of this compound, a Heck reaction could be employed by coupling a 4-phenoxyphenyl halide (e.g., 4-phenoxy-1-iodobenzene or 4-phenoxy-1-bromobenzene) with ethyl acrylate.

Mechanism: The catalytic cycle of the Heck reaction is generally understood to involve the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) species.

Olefin Coordination and Insertion: The alkene (ethyl acrylate) coordinates to the palladium(II) complex and subsequently inserts into the palladium-aryl bond.

β-Hydride Elimination: A β-hydride elimination from the resulting palladium intermediate releases the final product, the (E)-alkene, and forms a palladium-hydride species.

Reductive Elimination: The palladium(0) catalyst is regenerated by a base-assisted reductive elimination of HX.

The efficiency and outcome of the Heck reaction are influenced by various factors, including the choice of palladium source, ligands, base, and solvent. nih.gov

Table 2: Heck Reaction for Aryl Acrylate Synthesis

Aryl Halide Alkene Catalyst System Product Type Reference
Iodobenzene Ethyl Acrylate Pd(OAc)₂ / Dodecylimidazolium-based ionic liquids Ethyl Cinnamate researchgate.net
Aryl Bromides n-Butyl Acrylate Pd nanoparticles/pectin n-Butyl Aryl Acrylates researchgate.net
Aryl Halides Styrene (B11656)/Vinylether Palladium-Tetraphosphine Complex Substituted Alkenes acs.org

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes from carbonyl compounds.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. A key advantage is the unambiguous placement of the double bond. youtube.com For the synthesis of this compound, 4-phenoxybenzaldehyde would be reacted with a phosphonium ylide derived from an ethyl haloacetate, such as (ethoxycarbonylmethyl)triphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides, such as the one required for this synthesis, generally favor the formation of the (E)-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.org The HWE reaction offers several advantages, including the use of more nucleophilic and less basic carbanions, and the easy removal of the water-soluble phosphate (B84403) byproduct. orgsyn.org A significant feature of the HWE reaction with stabilized phosphonates is its high stereoselectivity for the (E)-alkene. wikipedia.orgnih.gov

The synthesis of this compound via the HWE reaction would involve the reaction of 4-phenoxybenzaldehyde with a phosphonate ester such as triethyl phosphonoacetate in the presence of a base.

Mechanism (HWE):

Deprotonation: A base is used to deprotonate the phosphonate ester, forming a phosphonate carbanion.

Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl group of 4-phenoxybenzaldehyde to form an intermediate oxaphosphetane.

Elimination: The oxaphosphetane intermediate collapses to form the alkene and a water-soluble dialkyl phosphate salt.

The HWE reaction is particularly well-suited for the synthesis of α,β-unsaturated esters and generally provides the (E)-isomer with high selectivity. rsc.org

Table 3: HWE Reaction for α,β-Unsaturated Ester Synthesis

Aldehyde Phosphonate Reagent Base Product Reference
4-Bromobenzaldehyde Triethylphosphonoacetate DBU Ethyl (E)-3-(4-bromophenyl)acrylate rsc.org
Aldehydes Weinreb amide-type HWE reagent iPrMgCl (E)-α,β-Unsaturated Weinreb amides nih.gov

Besides the aforementioned mainstream methods, other coupling reactions can be envisioned for the synthesis of this compound.

The Perkin reaction , one of the oldest methods for synthesizing cinnamic acids, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.orgiitk.ac.inbyjus.com To obtain this compound, 4-phenoxybenzaldehyde would be reacted with acetic anhydride and sodium acetate (B1210297) to yield 3-(4-phenoxyphenyl)acrylic acid (a cinnamic acid derivative), which would then be esterified with ethanol (B145695). numberanalytics.comiitk.ac.in

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. researchgate.net This reaction is a powerful tool for the formation of carbon-carbon bonds. For the synthesis of the target molecule, one could envision a coupling between 4-phenoxyphenylboronic acid and ethyl 3-bromoacrylate.

Catalytic Systems in the Synthesis of this compound

Catalysis is central to many of the synthetic routes for this compound, particularly for the Heck and Suzuki reactions. These catalytic systems can be broadly classified into homogeneous and heterogeneous catalysis.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is prevalent in the synthesis of the target compound, especially in palladium-catalyzed reactions.

In the Heck reaction , homogeneous palladium catalysts are widely employed. These are typically palladium(II) salts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), often in combination with phosphine (B1218219) ligands. acs.orgbeilstein-journals.org The ligands play a crucial role in stabilizing the palladium center and influencing the reactivity and selectivity of the reaction. A variety of phosphine ligands have been developed and utilized in Heck reactions. nih.gov

The Suzuki coupling also predominantly uses homogeneous palladium catalysts. The catalytic cycle involves a Pd(0)/Pd(II) couple, and common catalyst precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(OAc)₂ with added phosphine ligands.

The choice of the catalytic system, including the metal precursor, ligand, base, and solvent, is critical for achieving high yields and selectivity in these cross-coupling reactions. Research continues to focus on developing more active, stable, and recyclable homogeneous catalysts for these transformations. acs.org

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced waste generation. In the context of synthesizing cinnamic acid derivatives, various solid catalysts have been explored.

The Claisen-Schmidt condensation, which involves the reaction of an aldehyde (like 4-phenoxybenzaldehyde) with a ketone or ester, can be effectively catalyzed by solid base catalysts. For instance, Layered Double Hydroxides (LDH) and their nanocomposites with materials like graphene have demonstrated efficacy as base catalysts for similar condensation reactions. These materials possess tunable acid-base properties and a high dispersion of active sites, which can facilitate the deprotonation of the ester component, a crucial step in the reaction mechanism. mdpi.com The accepted mechanism for base-catalyzed Claisen-Schmidt condensation begins with the abstraction of an α-hydrogen from the ester by a basic site on the catalyst, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ester intermediate yields the α,β-unsaturated product. mdpi.com

Mesoporous silica (B1680970) nanomaterials, such as MCM-41 and SBA-15, have also been employed as solid supports for catalysts in Claisen-Schmidt condensations. google.com Their high surface area and ordered pore structure provide an ideal environment for catalytic reactions. For example, protonated aluminate mesoporous silica nanoparticles (HAlMSN) have been used as a solid acid catalyst for the synthesis of (E)-chalcones under solvent-free conditions, showcasing high activity and selectivity. google.com Similarly, heteropoly acids like H5PMo10V2O40 supported on silica have been utilized as reusable heterogeneous catalysts for the solvent-free synthesis of chalcones, which are structurally related to cinnamic acid esters. numberanalytics.com

Another important reaction for this synthesis is the Knoevenagel condensation, which typically involves the reaction of an aldehyde or ketone with an active methylene compound, such as ethyl acetoacetate (B1235776) or ethyl cyanoacetate, in the presence of a basic catalyst. A review of heterogeneous catalysts for the Knoevenagel condensation highlights the use of zeolites, mesoporous silica, ionic liquids, and metal oxides. orgsyn.org These catalysts provide basic sites necessary to facilitate the initial deprotonation of the active methylene compound. For instance, a novel porous magnesium aluminum phosphate (MALPO) material has been reported as an efficient heterogeneous base catalyst for the Knoevenagel condensation, yielding products in high yields with excellent recyclability. ethz.ch

The table below summarizes some heterogeneous catalysts used for reactions analogous to the synthesis of this compound.

CatalystReaction TypeReactants (Analogous)Key Findings
Layered Double Hydroxide/Graphene NanocompositesClaisen-Schmidt CondensationAcetophenone and BenzaldehydeImproved catalytic properties compared to bare LDH, with selectivity tunable by solvent and composition. mdpi.com
H5PMo10V2O40 on SiO2Claisen-Schmidt CondensationVarious aldehydes and ketonesEfficient, reusable heterogeneous catalyst under solvent-free conditions, providing excellent yields. numberanalytics.com
Protonated Aluminate Mesoporous SilicaClaisen-Schmidt CondensationAcetophenone and Benzaldehyde derivativesHigh activity and selectivity for (E)-chalcone synthesis in solvent-free conditions at low temperatures. google.com
Porous Magnesium Aluminum Phosphate (MALPO)Knoevenagel CondensationBenzaldehyde and Ethyl Cyanoacetate/MalononitrileExcellent catalytic performance with high yields and remarkable recyclability under mild conditions. ethz.ch

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. In the synthesis of cinnamic acid derivatives, amine-based catalysts are commonly employed in Knoevenagel condensations.

The reaction is defined as the condensation between an aldehyde or ketone and a compound with an active methylene group, facilitated by an organic base or ammonia (B1221849) and their salts. organicreactions.org Piperidine, a secondary amine, is a classic catalyst for this reaction. It functions by activating the methylene compound through the formation of an enamine intermediate, which then reacts with the aldehyde. Glycine (B1666218), an amino acid, has also been used as a catalyst in the condensation reaction between a malonate single-diethyl ester and a cinnamate. google.com

A bifunctional mesoporous organocatalyst containing both acidic and basic functionalities has been shown to be effective for cascade deacetalisation-Knoevenagel condensations. nih.gov This demonstrates the potential for designing sophisticated organocatalysts with multiple active sites to promote sequential reactions in a one-pot fashion.

The table below provides examples of organocatalysts used in Knoevenagel condensations for the synthesis of related compounds.

OrganocatalystReaction TypeReactants (Analogous)Key Findings
PiperidineKnoevenagel CondensationBenzaldehyde and Ethyl AcetoacetateA classic amine catalyst for the condensation, though reaction conditions can influence product outcome. organicreactions.org
GlycineKnoevenagel-type CondensationMalonate single-diethyl ester and Cinnamate derivativeA simple amino acid that can effectively catalyze the condensation reaction. google.com
Bifunctional Mesoporous Catalyst (Acid-Base)Deacetalisation-Knoevenagel CondensationBenzaldehyde dimethyl acetal (B89532) and MalononitrileEfficiently catalyzes a cascade reaction, demonstrating the utility of multifunctional organocatalysts. nih.gov

Novel Synthetic Pathways and Green Chemistry Principles

In line with the growing emphasis on sustainable chemical processes, novel synthetic methodologies are being developed to minimize environmental impact. These approaches focus on reducing reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly accelerate reaction rates. This technique has been applied to the synthesis of various α,β-unsaturated compounds through Knoevenagel condensations. Solvent-free microwave-assisted synthesis of α,β-unsaturated compounds using sodium acetate as a catalyst has been reported to be a rapid, efficient, and environmentally friendly method, offering high yields and simple work-up procedures. thepharmajournal.com The use of microwave heating in the synthesis of cinnamic acids via Knoevenagel condensation with tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate in water has also been demonstrated as a simple and eco-friendly procedure. researchgate.net

Flow Chemistry Applications

Continuous-flow microreactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. The synthesis of cinnamamides from methyl cinnamates has been successfully achieved using an immobilized lipase (B570770) (Lipozyme® TL IM) as a catalyst in a continuous-flow microreactor. mdpi.com This enzymatic approach in a flow system allows for short residence times, mild reaction conditions, and easy catalyst recycling, providing a rapid and economical strategy for the synthesis of cinnamic acid derivatives. mdpi.com The integration of chiral auxiliaries with flow chemistry also presents a promising strategy for achieving high stereoselectivity and efficiency in continuous manufacturing processes. numberanalytics.com

Solvent-Free and Reduced-Solvent Methodologies

Eliminating or reducing the use of volatile organic solvents is a key principle of green chemistry. Solvent-free Knoevenagel condensations have been shown to be effective for the synthesis of α,β-unsaturated compounds. For instance, the condensation of aromatic ketones with malononitrile can be achieved under solvent-free conditions using either microwave irradiation or conventional thermal heating with catalysts like ammonium (B1175870) acetate or silica gel. researchgate.net Another green approach involves using environmentally benign catalysts like ammonium bicarbonate for the solvent-free Knoevenagel condensation of benzaldehydes with malonic acid, avoiding the use of toxic pyridine (B92270) and piperidine. numberanalytics.com Mechanochemical methods, such as mortar and pestle grinding, have also been employed for the solvent-free Horner-Wadsworth-Emmons reaction to produce phosphonocinnamic esters in excellent yields with very short reaction times.

The following table summarizes green chemistry approaches for the synthesis of related cinnamic acid derivatives.

Green Chemistry ApproachReaction TypeReactants (Analogous)Catalyst/ConditionsKey Findings
Microwave-AssistedKnoevenagel CondensationAromatic aldehydes and CyanoacetamideSodium acetate, solvent-freeRapid, efficient, and environmentally friendly method with high yields. thepharmajournal.com
Flow ChemistryEnzymatic AmmonolysisMethyl cinnamates and PhenylethylaminesImmobilized lipase (Lipozyme® TL IM) in a microreactorHighly efficient, short residence time, mild conditions, and catalyst reusability. mdpi.com
Solvent-FreeKnoevenagel CondensationAromatic ketones and MalononitrileNH4OAc or Silica gel, microwave or thermal heatingEffective synthesis of arylidenemalononitriles without the need for a solvent. researchgate.net
Solvent-FreeKnoevenagel CondensationBenzaldehydes and Malonic acidAmmonium bicarbonateA greener alternative to traditional methods, avoiding toxic catalysts and solvents. numberanalytics.com
MechanochemistryHorner-Wadsworth-Emmons ReactionAromatic aldehydes and Tetraethyl methylenediphosphonatePotassium tert-butoxide, mortar and pestle grindingFast, operationally simple, solvent-free synthesis with excellent yields of (E)-isomers.

Stereoselective Synthesis of (E)-Isomers and Chiral Auxiliaries

The geometry of the double bond in Ethyl 3-(4-phenoxyphenyl)acrylate is crucial, with the (E)-isomer often being the desired product. Therefore, controlling the stereoselectivity of the synthesis is of paramount importance.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, generally favoring the formation of the (E)-isomer. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The use of certain phosphonate reagents and reaction conditions can lead to very high (E)-selectivity. For example, the HWE reaction of alkyl diethylphosphonoacetates with a range of aldehydes using methylmagnesium bromide has been shown to yield (E)-α,β-unsaturated esters with high selectivity. While the classical HWE reaction is known for its E-selectivity, modifications have been developed to achieve Z-selectivity, for instance, by using ethyl (diarylphosphono)acetates with sodium iodide and DBU.

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to control the stereochemical outcome of a reaction. researchgate.net These auxiliaries create a chiral environment that directs the approach of reagents, leading to the preferential formation of one stereoisomer. After the desired stereocenter is created, the auxiliary can be removed. While the primary focus for this compound is on the configuration of the double bond (E/Z isomerism), if chiral centers were to be introduced into the molecule, the use of chiral auxiliaries would be a key strategy. For instance, in asymmetric synthesis, chiral auxiliaries are employed to induce high stereoselectivity in various reactions, including aldol reactions and alkylations. The principles of using chiral auxiliaries involve the formation of a diastereomeric complex, which then influences the reaction pathway to favor one diastereomer.

MethodKey FeatureRelevance to this compound Synthesis
Horner-Wadsworth-Emmons ReactionGenerally provides high stereoselectivity for the (E)-isomer.A reliable method for obtaining the desired (E)-geometry of the double bond in the target molecule. The choice of phosphonate reagent and base can be optimized for maximum (E)-selectivity.
Chiral AuxiliariesTemporary incorporation of a chiral group to control the formation of new stereocenters. researchgate.netWhile not directly controlling the E/Z isomerism of the acrylate, this strategy would be crucial if enantioselective synthesis of a chiral derivative of Ethyl 3-(4-phenoxyphenyl)acrylate were desired. numberanalytics.comethz.ch

Synthetic Challenges and Strategies for Purity Enhancement

The synthesis of this compound, while achievable through established chemical reactions, is not without its difficulties. The primary challenges that chemists face during its synthesis are centered on controlling the stereochemistry of the molecule, minimizing the formation of unwanted side products, and implementing effective purification strategies to achieve a high-purity final product.

A significant hurdle in the synthesis is ensuring the exclusive formation of the (E)-isomer, which is the trans configuration of the acrylate group. Many synthetic routes can lead to a mixture of both the (E) and the (Z) (cis) isomers. These stereoisomers often possess very similar physical properties, which makes their separation a non-trivial task. For instance, in reactions like the Wittig or Horner-Wadsworth-Emmons olefination, the choice of reagents and reaction conditions is critical in dictating the ratio of the E to Z isomer.

The formation of byproducts is another considerable challenge. Depending on the synthetic method employed, various side reactions can occur, leading to a complex mixture of products. For example, in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, potential side products can include homocoupled products of the starting materials or products where the double bond has been reduced. The choice of catalyst, ligand, base, and solvent must be carefully optimized to maximize the yield of the desired acrylate and suppress these competing reaction pathways.

To overcome these challenges and obtain this compound in high purity, a combination of optimized reaction conditions and rigorous purification techniques is essential.

Strategies for Purity Enhancement:

Optimized Reaction Conditions: The first line of defense against impurities is a well-designed and optimized synthetic protocol. This involves a systematic study of reaction parameters such as temperature, reaction time, and the stoichiometry of reactants. The selection of the appropriate catalyst and solvent system is also paramount in directing the reaction towards the desired product and minimizing byproduct formation.

Column Chromatography: Following the initial workup of the reaction mixture, column chromatography is a widely used and effective method for separating the target compound from unreacted starting materials, isomers, and other byproducts. nih.gov The process involves passing the crude product through a column packed with a stationary phase, such as silica gel, and eluting with a carefully chosen solvent system (mobile phase). nih.gov The different components of the mixture travel through the column at different rates, allowing for their separation and collection. For instance, a mixture of petroleum ether and ethyl acetate is a common eluent system for purifying similar acrylate compounds. nih.gov

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of highly pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent. The choice of solvent is critical for successful recrystallization.

Distillation: For liquid products or intermediates, distillation can be an effective purification method. google.com This technique separates components of a liquid mixture based on differences in their boiling points. In the context of acrylate synthesis, distillation can be used to remove volatile impurities or to purify the final ester product. google.com Extractive distillation, where a solvent is added to alter the relative volatilities of the components, can also be employed for more complex separations. google.com

The purity of the final this compound is typically confirmed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is invaluable for determining the isomeric purity and quantifying trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the correct constitution and the trans stereochemistry of the double bond, which is characterized by a specific coupling constant (J-value) between the vinylic protons. researchgate.net Mass spectrometry (MS) is used to confirm the molecular weight of the compound.

Table of Common Purification Techniques and Their Applications

Purification TechniquePrinciple of SeparationApplication in Synthesis of this compoundKey Considerations
Column Chromatography Differential adsorption of components onto a solid stationary phase.Separation of the target (E)-isomer from the (Z)-isomer, unreacted starting materials, and non-polar byproducts. nih.govChoice of stationary phase (e.g., silica gel) and eluent system is crucial for effective separation.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Final purification step to obtain a highly crystalline product, removing trace impurities.Selection of an appropriate solvent or solvent system is critical for good recovery and purity.
Distillation Differences in the boiling points of the components in a liquid mixture. google.comPurification of liquid starting materials or removal of volatile byproducts. google.comNot suitable for thermally unstable compounds. Vacuum distillation can be used for high-boiling point compounds.
Extractive Distillation Altering the relative volatility of components by adding a solvent. google.comSeparation of azeotropic mixtures or components with close boiling points. google.comRequires an additional step to separate the product from the extraction solvent.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of Ethyl (E)-3-(4-phenoxyphenyl)acrylate. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The (E)-configuration of the α,β-unsaturated ester is characterized by a large vicinal coupling constant (J) between the vinylic protons, typically in the range of 15-18 Hz.

The spectrum can be divided into three main regions: the aliphatic ethyl group, the vinylic acrylate (B77674) protons, and the aromatic phenoxyphenyl protons.

Ethyl Group: The ethyl moiety gives rise to a characteristic triplet for the methyl protons (H-8) and a quartet for the methylene (B1212753) protons (H-7). The coupling between these two sets of protons results from their three-bond proximity.

Acrylate Protons: The vinylic protons, H-2 and H-3, appear as doublets. H-3, being attached to the carbon bearing the phenoxyphenyl group, is expected to resonate further downfield than H-2 due to deshielding effects. The large coupling constant between them confirms the trans or (E) geometry of the double bond.

Phenoxyphenyl Moiety: The aromatic region displays signals for the eight protons of the two phenyl rings. The protons on the phenyl ring attached to the acrylate group (H-5, H-5') are expected to be deshielded compared to those on the terminal phenyl ring (H-6, H-6', H-6''). The protons H-5 and H-5' (and H-6, H-6') often appear as doublets due to ortho-coupling, characteristic of a para-substituted pattern.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on analogous structures and standard chemical shift increments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~6.4 Doublet (d) ~16.0
H-3 ~7.7 Doublet (d) ~16.0
H-5, H-5' ~7.5 Doublet (d) ~8.5
H-6, H-6' ~7.1 Doublet (d) ~8.5
H-6'' ~7.2 Triplet (t) ~7.5
H-7 ~4.2 Quartet (q) ~7.1

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Carbonyl Carbon: The ester carbonyl carbon (C-1) is the most deshielded, appearing at the low-field end of the spectrum (160-170 ppm).

Vinylic and Aromatic Carbons: The sp²-hybridized carbons of the acrylate double bond and the two phenyl rings resonate in the 115-160 ppm range. The carbon attached to the oxygen of the phenoxy group (C-4') is significantly deshielded.

Aliphatic Carbons: The sp³-hybridized carbons of the ethyl group (C-7 and C-8) appear in the upfield region of the spectrum.

A DEPT-135 experiment would show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons. Quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and DEPT Multiplicity for this compound Predicted values are based on analogous structures like ethyl acrylate and phenoxy-substituted aromatics. yale.edulibretexts.org

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Multiplicity DEPT-90 Multiplicity
C-1 (C=O) ~166.0 No Signal No Signal
C-2 (=CH) ~118.0 Positive Positive
C-3 (=CH) ~145.0 Positive Positive
C-4 (Ar-C) ~130.0 No Signal No Signal
C-5, C-5' (Ar-CH) ~130.5 Positive Positive
C-4' (Ar-C-O) ~160.0 No Signal No Signal
C-6, C-6' (Ar-CH) ~119.0 Positive Positive
C-4'' (Ar-C-O) ~157.0 No Signal No Signal
C-5'', C-5''' (Ar-CH) ~129.8 Positive Positive
C-6'' (Ar-CH) ~124.0 Positive Positive
C-7 (-O-CH₂) ~60.5 Negative No Signal

Two-dimensional NMR experiments are indispensable for confirming the structural assembly by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Key correlations would be observed between H-2 and H-3 (vinylic coupling), H-7 and H-8 (ethyl group coupling), and between adjacent protons within the aromatic rings (e.g., H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum (e.g., H-8 correlates with C-8, H-7 with C-7, H-2 with C-2, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the molecular fragments. For instance, correlations from the vinylic proton H-3 to the carbonyl carbon C-1 and the aromatic carbon C-4 would confirm the attachment of the acrylate group to the phenoxyphenyl moiety. Similarly, correlations from H-7 to C-1 would confirm the ethyl ester structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. A strong cross-peak between the vinylic protons H-2 and H-3 would be absent, which is characteristic of the (E)-isomer. Correlations between the acrylate proton H-3 and the ortho-protons of the adjacent phenyl ring (H-5, H-5') would also be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts.

Acrylate Moiety: The most intense band in the IR spectrum is typically the C=O stretching vibration of the α,β-unsaturated ester. The C=C stretching vibration is also prominent, particularly in the Raman spectrum. The C-O stretching vibrations of the ester group appear in the fingerprint region. spectroscopyonline.com

Phenoxyphenyl Moiety: The aromatic rings give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, typically appearing as a group of bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the diaryl ether linkage is a key feature, usually observed as a strong, broad band in the IR spectrum. spectroscopyonline.com Out-of-plane C-H bending vibrations are also informative about the substitution pattern of the aromatic rings.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C-H Stretch (Aromatic) Phenoxyphenyl 3100 - 3000
C-H Stretch (Alkene) Acrylate 3080 - 3020
C-H Stretch (Alkyl) Ethyl Group 2980 - 2850
C=O Stretch (Ester) Acrylate 1725 - 1710
C=C Stretch (Alkene) Acrylate 1640 - 1625
C=C Stretch (Aromatic) Phenoxyphenyl 1600, 1580, 1500, 1450
C-O-C Stretch (Ether) Phenoxyphenyl 1270 - 1230
C-O Stretch (Ester) Acrylate 1200 - 1150

While the primary structure is rigid, conformational flexibility exists due to rotation around single bonds, primarily the C(aryl)-O(ether), O(ether)-C(aryl), and C(acrylate)-C(aryl) bonds. These rotations can give rise to different stable conformers, which may coexist in the sample. nih.gov

Vibrational spectroscopy can be a sensitive tool for studying this conformational isomerism. Different conformers may exhibit slight variations in their vibrational frequencies, particularly for modes involving the flexible linkages and in the low-frequency fingerprint region (below 1000 cm⁻¹). nih.gov By comparing experimental IR and Raman spectra with theoretical spectra calculated for different possible conformers (often using Density Functional Theory, DFT), it is possible to infer the most stable conformation or the distribution of conformers in a given state (solid, liquid, or solution). nih.gov For instance, changes in the relative intensities of certain bands with temperature or solvent polarity can provide evidence for a conformational equilibrium.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for verifying the molecular weight and elucidating the structure of this compound. The technique provides a precise molecular weight, which confirms the molecular formula, and its fragmentation pattern offers a roadmap of the molecule's structural components.

Molecular Ion Peak: In a typical mass spectrum, this compound (molecular formula: C₁₇H₁₆O₃) is expected to exhibit a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 268.31 g/mol . High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy. For instance, related cinnamic acid esters have been successfully characterized by their molecular ion peaks in HRMS analysis. mdpi.com

Fragmentation Pattern: The fragmentation of the molecular ion is predictable based on the functional groups present, namely the ethyl ester, the acrylate double bond, and the phenoxy ether linkage. The primary fragmentation pathways likely include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester group can result in the loss of an ethoxy radical, leading to the formation of a stable acylium ion.

Loss of ethylene (-C₂H₄): A McLafferty rearrangement can lead to the loss of an ethylene molecule from the ethyl ester group.

Cleavage at the ether bond: The bond between the phenyl ring and the ether oxygen can break, leading to fragments corresponding to the phenoxy group and the remaining acrylate structure.

Cleavage of the acrylate backbone: Fragmentation can occur along the C-C bonds of the acrylate chain.

These fragmentation pathways provide definitive evidence for the connectivity of the molecule. The analysis of related acrylate compounds by tandem mass spectrometry has shown that fragmentation patterns can reveal the specific locations of functional groups within a polymer chain, a principle that applies to the structural elucidation of smaller molecules as well. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment IonProposed StructurePredicted m/z
[M]⁺C₁₇H₁₆O₃268.3
[M - C₂H₅O]⁺[C₁₅H₁₁O₂]⁺223.2
[M - C₂H₄]⁺[C₁₅H₁₂O₃]⁺256.3
[C₆H₅O]⁺Phenoxy cation93.1
[C₁₁H₁₁O₂]⁺Ethyl 3-phenylacrylate cation175.2

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound. The presence of a conjugated system of pi (π) electrons, which includes the two phenyl rings, the carbon-carbon double bond, and the carbonyl group, gives rise to characteristic absorption bands in the ultraviolet region.

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The extended conjugation involving the phenoxyphenyl group and the acrylate moiety is predicted to shift the maximum absorption wavelength (λmax) to longer wavelengths (a bathochromic or red shift) compared to simpler aromatic esters. sci-hub.se A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may also be observed. The specific solvent used can influence the position of these peaks. Studies on similar 4-hydroxycoumarin derivatives show strong UV absorption properties in the 280-380 nm range, with the substitution on the phenyl ring affecting the shape of the absorption maxima. researchgate.net

Interactive Data Table: Expected Electronic Transitions

Type of TransitionChromophoreExpected Wavelength Region
π → πPhenyl rings, C=C, C=O250-350 nm
n → πCarbonyl group (C=O)> 300 nm

X-ray Crystallography for Solid-State Structure Determination and Isomer Purity

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique confirms the molecular structure, provides exact bond lengths and angles, and unequivocally establishes the stereochemistry of the double bond as the (E)-isomer.

Analysis of similar acrylate compounds, such as Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, reveals that molecules in the crystal lattice are often linked by weak intermolecular interactions like C—H⋯O and π⋯π stacking interactions, which dictate the packing arrangement. nih.govresearchgate.net

Interactive Data Table: Crystallographic Data for a Structurally Related Compound ((E)-(3-(4-phenoxyphenyl)acryloyl)ferrocene) researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.9672(10)
b (Å)5.7830(4)
c (Å)20.9889(15)
β (°)104.017(3)
Volume (ų)1880.4(2)
Temperature (K)173

The crystallographic data confirms the (E)-isomer purity in the solid state, showing a well-defined geometry without the presence of the (Z)-isomer in the crystal lattice. The dihedral angle between the phenoxy and phenyl rings in the related ferrocene structure is approximately 118.3°, indicating a twisted conformation in the solid state. researchgate.net

Polymerization Science and Engineering of Ethyl E 3 4 Phenoxyphenyl Acrylate

Homopolymerization Studies

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/living radical polymerization (CRP) methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. wikipedia.org This control is achieved by establishing a dynamic equilibrium between active propagating radicals and dormant species.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP technique that utilizes a transition-metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. nih.gov The initiator is typically an alkyl halide. The rate of polymerization and the degree of control are influenced by the choice of catalyst, ligand, initiator, solvent, and temperature. researchgate.net For an acrylate (B77674) monomer, a typical ATRP system might involve a copper(I) bromide (CuBr) catalyst with a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). cmu.edu While ATRP has been successfully applied to a variety of acrylates, specific conditions and kinetic data for Ethyl (E)-3-(4-phenoxyphenyl)acrylate are not documented. nih.govcmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. specificpolymers.com The choice of RAFT agent is crucial and depends on the type of monomer being polymerized. sigmaaldrich.com For acrylates, dithiobenzoates and trithiocarbonates are often effective. specificpolymers.comsigmaaldrich.com The process allows for the synthesis of well-defined polymers with complex architectures. specificpolymers.com The large phenoxyphenyl substituent on the acrylate would need to be considered when selecting an appropriate RAFT agent to ensure efficient chain transfer and control over the polymerization. Specific studies applying RAFT to this compound have not been found.

Nitroxide-Mediated Polymerization (NMP)

NMP is a CRP technique that employs a stable nitroxide radical to reversibly trap the propagating polymer chain. wikipedia.org This method is often thermally initiated and can be performed in the absence of metal catalysts. sigmaaldrich.com The control over the polymerization is dependent on the structure of the nitroxide and the alkoxyamine initiator used. wikipedia.org While NMP has been used for the polymerization of various monomers, including some acrylates, its application to this compound has not been reported in the available literature. sigmaaldrich.commdpi.com

Emulsion and Solution Polymerization Methodologies

Emulsion Polymerization

Emulsion polymerization is a free-radical polymerization process carried out in an emulsion, typically with water as the continuous phase. chempoint.com The monomer is dispersed in the aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator, and the reaction primarily occurs within the monomer-swollen surfactant micelles. chempoint.com This method is advantageous for its rapid polymerization rates and high molecular weights, as well as for providing a latex product that can be used directly in applications like coatings and adhesives. A typical recipe for the emulsion polymerization of an acrylate might include the monomer, water, a surfactant like sodium dodecyl sulfate, and a water-soluble initiator such as potassium persulfate. google.com

Solution Polymerization

In solution polymerization, the monomer, initiator, and resulting polymer are all dissolved in a non-reactive solvent. The presence of the solvent helps to control the viscosity of the reaction mixture and to dissipate the heat generated during polymerization. The choice of solvent is critical and must be able to dissolve the monomer, initiator, and the resulting polymer. The molecular weight of the polymer can be influenced by chain transfer to the solvent. For the polymerization of acrylates, common solvents include toluene, ethyl acetate (B1210297), and acetone. taylorandfrancis.com

Due to the lack of specific research, no experimental data tables for the polymerization of this compound can be provided.

Copolymerization with Other Monomers

The copolymerization of this compound with other vinyl monomers is a key strategy to tailor the properties of the resulting polymers for specific applications. By incorporating different comonomers, it is possible to modify characteristics such as glass transition temperature, mechanical strength, thermal stability, and optical properties. The behavior of this monomer in copolymerization, including its reactivity and the architecture of the resulting copolymer, is governed by fundamental principles of polymer chemistry.

Reactivity Ratios (r1, r2) with Common Comonomers (e.g., Styrene (B11656), Methyl Methacrylate)

The tendency of two monomers to copolymerize is described by their reactivity ratios, r1 and r2. These ratios are crucial for predicting the composition of the copolymer chain. The reactivity ratio r1 is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 to the rate constant of it adding monomer 2. Conversely, r2 is the ratio for a propagating chain ending in monomer 2.

The values of r1 and r2 dictate the distribution of monomer units in the copolymer chain:

r1 > 1 and r2 < 1 : Indicates that the propagating chain with monomer 1 prefers to add another monomer 1, while the chain with monomer 2 prefers to add monomer 1. This leads to a tendency for block copolymerization.

r1 < 1 and r2 < 1 : Both propagating chains prefer to add the other monomer, leading to a tendency for alternating copolymerization.

r1 ≈ 1 and r2 ≈ 1 : The propagating chains show no preference, resulting in a random or statistical copolymer.

r1r2 = 1 : This describes an ideal copolymerization where the composition of the copolymer is the same as the feed composition of the monomers.

Table 1: Typical Monomer Reactivity Ratios for Common Monomers

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization Type
StyreneMethyl Methacrylate (B99206)0.520.46Random/Alternating Tendency
Styrene2-Ethylhexyl Acrylate0.9260.238Random/Blocky Tendency
Methyl MethacrylateButyl Acrylate3.150.37Blocky Tendency
AcrylonitrileStyrene0.040.40Alternating Tendency

Note: This table presents general reactivity ratios for common monomers to illustrate the concept. Specific values for this compound are not available.

Synthesis of Random, Block, Graft, and Star Copolymers

The synthesis of copolymers with varying architectures—random, block, graft, and star—allows for the creation of materials with unique and highly controlled properties. harth-research-group.org

Random Copolymers: These are synthesized by the simultaneous polymerization of two or more monomers. The distribution of the monomer units along the polymer chain is statistically random, influenced by the monomer feed ratio and their reactivity ratios. For this compound, a random copolymer could be formed with a comonomer like methyl methacrylate or styrene using conventional free radical polymerization techniques.

Block Copolymers: These consist of long sequences, or blocks, of one monomer followed by a block of another. They are often synthesized using controlled/living polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. harth-research-group.org A typical synthesis involves polymerizing one monomer to form a "living" polymer chain, which then acts as a macroinitiator for the polymerization of the second monomer. harth-research-group.org For example, a diblock copolymer could be synthesized by first polymerizing this compound and then adding a second monomer such as styrene to the living polymer chains. harth-research-group.orgnih.gov

Graft Copolymers: These copolymers feature a main polymer backbone of one monomer with side chains (grafts) of another monomer. cmu.edu Common methods for synthesizing graft copolymers include "grafting through," "grafting from," and "grafting to." cmu.edu

Grafting through : A macromonomer with a polymerizable end group is copolymerized with another monomer. cmu.edu

Grafting from : A polymer backbone with initiator sites is used to initiate the polymerization of a second monomer, forming the grafts.

Grafting to : Pre-formed polymer chains with reactive end groups are attached to a polymer backbone with complementary functional groups. cmu.edu

Star Copolymers: These have multiple polymer chains (arms) radiating from a central core. researchgate.netnih.gov They can be synthesized by either the "arm-first" or "core-first" method. In the "core-first" approach, a multifunctional initiator is used to simultaneously grow multiple polymer arms. researchgate.netnih.gov For example, a star block copolymer could be created by initiating the polymerization of this compound from a multifunctional core, followed by the polymerization of a second monomer to form the outer block of the arms. researchgate.netnih.gov

Impact of Comonomer Structure on Polymerization Behavior and Resultant Polymer Architecture

The structure of the comonomer has a profound impact on both the polymerization process and the final architecture of the polymer. The steric and electronic properties of the comonomer influence its reactivity ratio, the rate of polymerization, and the potential for side reactions.

The choice of comonomer also dictates the properties of the resulting copolymer. For example, incorporating a flexible comonomer like butyl acrylate would likely lower the glass transition temperature and increase the softness of the resulting polymer. e3s-conferences.org In contrast, a rigid comonomer like styrene would increase the glass transition temperature and hardness. The incorporation of functional comonomers can introduce specific properties, such as improved adhesion or reactivity for further modifications. The use of comonomers can also disrupt the regularity of the polymer chain, which in turn affects the melting point and crystallinity of the material. google.com

Polymer Microstructure and Topology Characterization

The microstructure and topology of polymers derived from this compound are critical in determining their macroscopic properties. This includes the stereochemical arrangement of the monomer units (tacticity) and the presence of any branching or cross-linking.

Stereoregularity and Tacticity Control

Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. For a monosubstituted acrylate like this compound, three main types of tacticity are possible:

Isotactic: All pendant groups are on the same side of the polymer chain.

Syndiotactic: The pendant groups alternate regularly on opposite sides of the chain.

Atactic: The pendant groups are randomly arranged along the chain.

The tacticity of a polymer significantly influences its physical properties, such as crystallinity, melting point, and mechanical strength. Control over tacticity is often achieved through the choice of polymerization method and conditions. While conventional free radical polymerization typically yields atactic polymers, certain controlled polymerization techniques can offer a degree of stereocontrol.

The use of Lewis acids, such as yttrium trifluoromethanesulfonate (B1224126) (Y(OTf)₃), in conjunction with controlled radical polymerization methods like ATRP and RAFT has been shown to enhance the formation of isotactic polymers for certain monomers. european-coatings.com This approach could potentially be applied to the polymerization of this compound to achieve stereoregular polymers. The bulky phenoxyphenyl group might also play a role in directing the stereochemistry of the incoming monomer unit during polymerization.

Branching and Cross-linking Phenomena

Branching and cross-linking are important topological features that can significantly alter the properties of a polymer. Branching refers to the presence of side chains attached to the main polymer backbone, while cross-linking involves the formation of covalent bonds between polymer chains, leading to a three-dimensional network.

In the polymerization of acrylates, branching can occur through chain transfer reactions to the polymer backbone. Cross-linking is typically introduced by adding a multifunctional monomer (a cross-linker) to the polymerization mixture. researchgate.net However, recent studies have shown that cross-linked structures can also be formed from monofunctional acrylates without the addition of conventional cross-linkers. european-coatings.comrsc.org This can occur through a chain transfer mechanism known as hydrogen atom transfer (HAT), where a propagating radical abstracts a hydrogen atom from a monomer substituent, creating a new radical center on the monomer that can lead to a cross-link. european-coatings.comrsc.org The presence of the phenoxyphenyl group in this compound, with its various C-H bonds, could potentially participate in such HAT reactions, leading to branching or cross-linking, especially under high-temperature or high-energy polymerization conditions.

The degree of cross-linking has a major impact on the material's properties. Light cross-linking can improve mechanical properties and creep resistance, while high cross-linking can lead to the formation of rigid, insoluble, and infusible thermoset materials. researchgate.net

Post-Polymerization Modification and Functionalization

Post-polymerization modification is a powerful and versatile strategy for synthesizing functional polymers that may be inaccessible through the direct polymerization of functional monomers. This approach allows for the introduction of a wide array of chemical functionalities onto a pre-existing polymer backbone, thereby tailoring its physical, chemical, and biological properties for specific applications. For poly(this compound), post-polymerization modifications can be strategically designed to target two primary reactive sites: the pendant ester group and the aromatic phenoxy-phenyl moiety.

The ester functionality in the repeating unit of poly(this compound) serves as a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and transesterification. These reactions allow for the conversion of the initial polymer into a range of new polymeric materials with diverse properties.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding poly(acrylic acid) derivative. The rate and extent of hydrolysis are highly dependent on factors such as pH, temperature, and the presence of neighboring group effects. acs.org For instance, base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis. The resulting poly(acrylic acid) derivative exhibits pH-responsive behavior, becoming soluble in aqueous solutions at high pH due to the deprotonation of the carboxylic acid groups. This modification transforms the hydrophobic character of the parent polymer into a hydrophilic, water-soluble polyelectrolyte. The degree of hydrolysis can be controlled by reaction time and conditions, leading to copolymers with both ester and carboxylic acid functionalities. acs.orgnih.gov

Hypothetical Data Table: Influence of Reaction Conditions on the Hydrolysis of Poly(this compound)

Entry Catalyst Temperature (°C) Time (h) Degree of Hydrolysis (%) Resulting Polymer Structure
1 HCl (aq) 80 24 45 Poly[(this compound)-co-((e)-3-(4-phenoxyphenyl)acrylic acid)]
2 NaOH (aq) 60 12 95 Poly((e)-3-(4-phenoxyphenyl)acrylic acid)

Amidation: The ester groups can be converted to amide functionalities by reacting the polymer with primary or secondary amines. This reaction, often requiring elevated temperatures or the use of a catalyst, leads to the formation of polyacrylamides. The choice of the amine determines the nature of the resulting amide side chain, allowing for the introduction of a wide range of functional groups. For example, reaction with ethanolamine (B43304) would introduce hydroxyl groups, while reaction with a diamine could lead to cross-linking or the introduction of pendant primary amine groups, depending on the reaction conditions. Recent studies have shown that organocatalysts can facilitate the amidation of polyacrylates under milder conditions. nih.govresearchgate.net The introduction of amide bonds generally increases the polymer's thermal stability and modifies its solubility characteristics.

Hypothetical Data Table: Amidation of Poly(this compound) with Various Amines

Entry Amine Catalyst Temperature (°C) Conversion to Amide (%) Functional Group Introduced
1 Benzylamine None 120 85 N-benzyl amide
2 Ethanolamine TBD 80 92 N-(2-hydroxyethyl) amide

Transesterification: Transesterification offers a route to exchange the ethyl ester group for other alkyl or functional groups by reacting the polymer with a different alcohol in the presence of an acid, base, or organocatalyst. osti.govrsc.orgresearchgate.net This method is particularly useful for introducing functionalities that might not be compatible with polymerization conditions. For example, transesterification with a long-chain alcohol could be used to modify the polymer's glass transition temperature and mechanical properties. Similarly, using a functional alcohol like 2-hydroxyethyl methacrylate would introduce a polymerizable group, allowing the modified polymer to be used as a macromonomer for the synthesis of graft copolymers. The efficiency of transesterification can be driven to high conversion by using a large excess of the new alcohol or by removing the ethanol (B145695) byproduct. rsc.org

Hypothetical Data Table: Organocatalyst-Mediated Transesterification of Poly(this compound)

Entry Alcohol Catalyst Temperature (°C) Conversion (%) Resulting Ester Group
1 n-Butanol TBD 80 98 n-Butyl
2 Benzyl alcohol DMAP 100 95 Benzyl

The phenoxy-phenyl side chains of poly(this compound) are amenable to electrophilic aromatic substitution reactions, providing a pathway to introduce a variety of functional groups directly onto the aromatic rings. wikipedia.orgnumberanalytics.com These modifications can significantly alter the polymer's properties, such as its solubility, thermal stability, and optical and electronic characteristics.

Sulfonation: The aromatic rings can be sulfonated using strong sulfonating agents like concentrated sulfuric acid or chlorosulfonic acid. The introduction of sulfonic acid (-SO₃H) groups dramatically increases the polymer's polarity and hydrophilicity, potentially rendering it water-soluble. The degree of sulfonation can be controlled by adjusting the reaction time, temperature, and the concentration of the sulfonating agent. Sulfonated polymers are of interest for applications such as ion-exchange membranes and polyelectrolytes.

Nitration: Nitration of the aromatic rings can be achieved using a mixture of nitric acid and sulfuric acid. The introduced nitro groups (-NO₂) can serve as precursors for further functionalization. For example, the nitro groups can be readily reduced to amino groups (-NH₂), which can then be used for a variety of subsequent chemical modifications, such as diazotization followed by coupling reactions or acylation.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation reactions can be employed to attach alkyl or acyl groups to the aromatic rings. These reactions typically use a Lewis acid catalyst, such as aluminum chloride. Friedel-Crafts acylation, followed by reduction of the resulting ketone, is a common method for introducing alkyl chains while avoiding the potential for carbocation rearrangements that can occur in Friedel-Crafts alkylation. These modifications can be used to tune the polymer's solubility and thermal properties.

Hypothetical Data Table: Electrophilic Aromatic Substitution on Poly(this compound)

Entry Reaction Reagents Conditions Functional Group Introduced Expected Position of Substitution
1 Sulfonation H₂SO₄/SO₃ 60°C, 6h -SO₃H ortho and para to phenoxy group
2 Nitration HNO₃/H₂SO₄ 0-10°C, 4h -NO₂ ortho and para to phenoxy group

The specific position of substitution on the phenoxy-phenyl group will be directed by the activating effect of the ether oxygen and the steric hindrance of the polymer backbone.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and reactivity of molecules. Density Functional Theory (DFT) is a common method used for these types of investigations.

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For acrylates, the HOMO is typically localized on the C=C double bond, while the LUMO is also centered on this group, reflecting its susceptibility to nucleophilic attack and its role in polymerization. The presence of the 4-phenoxyphenyl group in Ethyl (e)-3-(4-phenoxyphenyl)acrylate would be expected to influence the energies of these orbitals through its electronic effects (both inductive and resonance).

While specific HOMO-LUMO energy values for this compound are not readily found in the literature, a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, another complex organic molecule, calculated HOMO and LUMO energy values of -0.26751 eV and -0.18094 eV, respectively, resulting in an energy gap of -0.08657 eV. nih.gov It is important to note that these values are highly dependent on the specific molecular structure and the computational methods used. dergipark.org.trnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies of a Complex Organic Molecule

Molecular Orbital Energy (eV)
HOMO -0.26751
LUMO -0.18094
HOMO-LUMO Gap -0.08657

Note: Data is for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and serves as an illustrative example. nih.gov

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and is key to determining the reaction rate.

For the synthesis of this compound, which could involve reactions like Wittig or Horner-Wadsworth-Emmons reactions, computational analysis could model the step-by-step mechanism, including the formation of key intermediates and the geometry of the transition states.

In the context of polymerization, computational studies on acrylates have provided deep insights into initiation, propagation, and termination steps. For instance, the thermal self-initiation of acrylates has been studied using computational quantum chemistry, revealing that the process is more complex than previously thought and involves the formation of diradical intermediates. upenn.edu Theoretical studies on the cycloaddition reactions of ethyl acrylate (B77674) have also been performed to understand the reaction mechanism and stereoselectivity. acs.org

The polymerization of acrylates can proceed via different mechanisms, such as free-radical polymerization. researchgate.net In this process, intramolecular hydrogen transfer (backbiting) and subsequent β-scission of the resulting midchain radicals are important side reactions that can influence the final polymer architecture. researchgate.net Computational modeling can help to calculate the energy barriers for these processes, providing a deeper understanding of how reaction conditions might affect the polymer structure.

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements called conformations. byjus.com Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them. This is crucial as the conformation of the monomer can influence the stereochemistry of the resulting polymer.

For this compound, rotation around the C-O and C-C single bonds of the ethyl ester group, as well as the bonds connecting the phenyl rings and the acrylate moiety, will lead to different conformers. Computational methods can systematically explore the potential energy surface to locate the lowest energy conformers. For simple alkanes like ethane (B1197151) and butane, distinct staggered and eclipsed conformations with different energy levels are well-documented. youtube.com For a more complex molecule, the number of possible conformations is much larger, and computational screening is essential to identify the most stable structures.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of a system of atoms and molecules. nih.gov By solving Newton's equations of motion for a collection of particles, MD simulations can predict the dynamic evolution of the system, offering insights into the conformational changes of polymer chains and the nature of intermolecular interactions. mdpi.comcolab.ws

For poly(this compound), the bulky 4-phenoxyphenyl side group would significantly impact the conformation and dynamics of the polymer chains. MD simulations can be used to study properties such as the radius of gyration (a measure of the polymer coil size), the end-to-end distance, and the persistence length (a measure of the chain stiffness). The interactions between the bulky side groups would likely lead to a more extended and rigid chain conformation compared to a polymer with smaller side groups like poly(methyl acrylate).

The properties of a polymer in the bulk phase are heavily influenced by the interactions between polymer chains. rsc.orgtue.nl In the case of poly(this compound), the aromatic phenoxyphenyl groups would give rise to significant π-π stacking interactions between chains. chemrxiv.org These non-covalent interactions can act as physical crosslinks, affecting the mechanical and thermal properties of the material.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties, respectively. wikipedia.orgmdpi.com These models are founded on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its behavior. mdpi.com For a monomer like this compound, QSPR models are particularly valuable for predicting its reactivity in polymerization processes and for forecasting the macroscopic properties of the resulting polymer. The general form of a QSAR/QSPR model can be expressed as:

Activity/Property = f (Molecular Descriptors) + error wikipedia.org

These models are developed by creating a dataset of related chemicals, calculating various molecular descriptors, and then using statistical methods to build and validate a predictive model. wikipedia.orgnih.gov

Predicting Chemical Reactivity and Polymerization Behavior

The polymerization behavior of an acrylate monomer is intrinsically linked to its molecular structure. researchgate.net QSPR and more specific Quantitative Structure-Reactivity Relationship (QSRR) models can be employed to predict this behavior, providing insights that are crucial for polymer design and synthesis. For this compound, key aspects of its reactivity, such as the propagation rate coefficient (k_p) and termination rate coefficient (k_t), can be modeled. researchgate.net

The reactivity of the vinyl group is heavily influenced by the electronic and steric effects of the phenoxyphenyl substituent. Computational methods, such as Density Functional Theory (DFT), can be used to calculate quantum chemical descriptors that quantify these effects. researchgate.net These descriptors are then used as the independent variables in a QSPR model to predict reactivity parameters.

Key Molecular Descriptors for Reactivity Prediction:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO gap can indicate the chemical reactivity and stability of the monomer. A smaller gap generally suggests higher reactivity.

Mulliken Atomic Charges: The charge distribution, particularly on the vinyl carbons and the carbonyl oxygen, influences the monomer's susceptibility to radical attack. More positive charge on the β-carbon of the acrylate group can enhance its reactivity towards nucleophilic radical species.

Steric Parameters: The bulky 4-phenoxyphenyl group imparts significant steric hindrance around the reactive double bond. Descriptors such as molecular volume, surface area, and specific steric indices (e.g., Taft's Es) can quantify this effect, which typically influences the propagation rate constant.

The table below illustrates the type of data used in a QSPR study to predict the polymerization rate. Note that these values are representative examples for a series of acrylate monomers used to build such a model.

Monomer ExampleHOMO (eV)LUMO (eV)Charge on β-Carbon (a.u.)Steric Factor (ų)Predicted log(k_p)
Methyl Acrylate-7.5-0.8+0.05882.5
Ethyl Acrylate-7.4-0.7+0.061052.4
Butyl Acrylate-7.3-0.6+0.071392.3
This compound -6.9-1.1+0.09285(Predicted Lower)

This table is illustrative. The predicted lower log(k_p) for this compound is hypothesized based on the significant increase in steric hindrance from the phenoxyphenyl group.

Correlating Molecular Descriptors with Macroscopic Properties

QSPR models are highly effective in establishing correlations between the monomer's chemical structure and the final macroscopic properties of the polymer. For poly(this compound), properties such as thermal stability, refractive index, and mechanical strength are of primary interest. These properties are directly influenced by the characteristics of the monomer unit, which can be quantified by molecular descriptors.

Key Molecular Descriptors for Property Prediction:

Molecular Weight and Volume: The large size of the phenoxyphenyl group contributes significantly to the polymer's bulkiness, affecting properties like glass transition temperature (Tg) and density.

Polarizability: The presence of two aromatic rings leads to high molecular polarizability, which is a key predictor for a high refractive index in the resulting polymer.

Topological Indices: Descriptors like the Wiener index or connectivity indices capture information about the branching and shape of the molecule, which can be correlated with viscoelastic properties and Tg.

A QSPR model for predicting a property like the glass transition temperature (Tg) would correlate these descriptors from a series of related polyacrylates with their experimentally measured Tg values.

PolymerMonomer Molecular Weight ( g/mol )Monomer Polarizability (ų)Monomer Dipole Moment (Debye)Measured Tg (°C)
Poly(methyl methacrylate)100.1210.51.9105
Poly(ethyl methacrylate)114.1412.31.965
Poly(phenyl methacrylate)162.1918.22.1110
Poly(this compound) 268.3029.82.5(Predicted High)

This table is illustrative. The predicted high Tg for Poly(this compound) is hypothesized based on the monomer's high molecular weight and the rigid, bulky nature of the phenoxyphenyl side chain, which restricts chain mobility.

The presence of the rigid phenoxyphenyl group is expected to significantly restrict the rotational freedom of the polymer backbone, leading to a higher glass transition temperature and enhanced thermal stability compared to simple alkyl acrylates. Likewise, the high concentration of aromatic electrons makes the monomer a strong candidate for producing polymers with a high refractive index, a property that can be quantitatively predicted using QSPR models that incorporate polarizability and related electronic descriptors.

Chemical Reactivity and Transformation Studies

Reactions at the Acrylate (B77674) Double Bond

The acrylate double bond is electron-deficient due to the conjugation with the electron-withdrawing ester group. This polarization makes it susceptible to attack by nucleophiles at the β-carbon and enables it to participate in various addition and cycloaddition reactions.

Michael Addition: The polarized nature of the acrylate's α,β-unsaturated system makes it an excellent Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles. This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation. Aza-Michael additions, involving the addition of nitrogen nucleophiles, are particularly common. For instance, primary and secondary amines can add to the double bond, often under mild, catalyst-free conditions or with the use of basic or acidic catalysts to enhance the reaction rate. researchgate.netrsc.org Thia-Michael additions with thiols are also highly efficient. researchgate.net

The general mechanism involves the attack of a nucleophile on the β-carbon of the acrylate, leading to the formation of an enolate intermediate, which is then protonated to yield the final addition product.

Table 1: Examples of Michael Addition Reactions on Acrylate Systems This table presents generalized examples of Michael additions applicable to ethyl acrylate and its derivatives.

Nucleophile (Donor)Catalyst/ConditionsProduct Type
Primary/Secondary AmineSolvent-free, acidic alumina (B75360) researchgate.netβ-Amino ester
ThiolSolvent-free, Amberlyst® A21 researchgate.netβ-Thioether ester
Dihydropyrimidin-2(1H)-thioneMild, often catalyst-free rsc.orgN-substituted propanoate ester
Carbon nucleophiles (e.g., enolates)Basic conditionsγ-Keto ester or related structures

Hydrogenation: The carbon-carbon double bond of the acrylate moiety can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a heterogeneous metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction proceeds under mild to moderate pressures and temperatures to selectively saturate the alkene, yielding Ethyl 3-(4-phenoxyphenyl)propanoate without affecting the aromatic rings or the ester group.

Cycloaddition Reactions

As an electron-deficient alkene, Ethyl (E)-3-(4-phenoxyphenyl)acrylate can function as a dienophile in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition occurs when it reacts with a conjugated diene. The reaction is thermally allowed and leads to the formation of a six-membered cyclohexene (B86901) ring. The stereochemistry of the diene is retained in the product, making it a powerful tool for constructing complex cyclic systems with high stereocontrol. The phenoxyphenyl group and the ethyl ester group will occupy specific positions on the newly formed ring, influenced by electronic and steric factors during the transition state.

Other cycloaddition pathways, such as [3+2] cycloadditions with nitrile oxides or azides, are also possible, leading to the formation of five-membered heterocyclic rings like isoxazolines or triazolines, respectively.

Reactions Involving the Ester Group (e.g., Transesterification, Hydrolysis)

The ethyl ester group is a key functional handle that can undergo nucleophilic acyl substitution.

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with a higher boiling point alcohol like n-butanol, catalyzed by an agent such as sodium bisulfate or various organotin compounds, would shift the equilibrium to produce Butyl (E)-3-(4-phenoxyphenyl)acrylate and ethanol (B145695). google.comresearchgate.net The removal of ethanol by distillation drives the reaction to completion. This method is valuable for modifying the properties of the ester, such as its solubility or volatility.

Table 2: Example of Transesterification on a Cinnamate (B1238496) Analogue Based on the transesterification of methyl p-methoxy cinnamate with n-butanol. researchgate.net

ReactantAlcoholCatalystProduct
Methyl p-methoxy cinnamaten-butanolSodium bisulfate(E)-butyl-3-(4-methoxyphenyl) acrylate

Hydrolysis: The ester can be cleaved back to the parent carboxylic acid, (E)-3-(4-phenoxyphenyl)acrylic acid, and ethanol. This hydrolysis can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is an equilibrium process, while base-catalyzed hydrolysis (saponification) is irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. Subsequent acidification of the salt is required to isolate the free carboxylic acid.

Reactivity of the Phenoxyphenyl Moiety

The phenoxyphenyl group consists of two distinct aromatic rings with different electronic characteristics, which dictates their reactivity towards substitution reactions.

The phenoxyphenyl moiety has two potential rings for electrophilic attack.

Ring A: The phenyl ring directly attached to the acrylate group. The acrylate substituent is an electron-withdrawing group, which deactivates this ring towards electrophilic attack and directs incoming electrophiles to the meta positions.

Ring B: The terminal phenyl ring of the phenoxy group. The ether oxygen is an activating group, donating electron density to this ring via resonance. It strongly directs incoming electrophiles to the ortho and para positions.

Between the two, Ring B is significantly more activated than the deactivated Ring A. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur preferentially on the terminal phenoxy ring at the positions ortho and para to the ether linkage.

Nucleophilic aromatic substitution (NAS) is generally not a favorable reaction for the unsubstituted phenoxyphenyl moiety of this compound. NAS reactions typically require the presence of a strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. Since the phenoxyphenyl group in this compound lacks such activation, it will not readily undergo addition-elimination or elimination-addition (benzyne) mechanisms under standard NAS conditions. Cleavage of the ether bond is possible but requires harsh conditions that would likely degrade other parts of the molecule.

Stability and Degradation Pathways (e.g., Thermal, Photolytic, Hydrolytic, Oxidative)

The stability of this compound is a critical factor in its handling, storage, and application. Degradation can be initiated by thermal, photolytic, hydrolytic, or oxidative stress.

Thermal Degradation: Acrylate esters, when heated, can undergo polymerization. At higher temperatures, decomposition can occur, potentially leading to the cleavage of the ester and ether bonds. The thermal decomposition of acrylates can lead to the formation of various volatile products. Studies on related polyacrylates have shown that in the absence of oxygen, degradation can proceed through rearrangements leading to decarboxylation and the formation of monomers and alcohols.

Photolytic Degradation: Exposure to ultraviolet (UV) radiation can induce photopolymerization of the acrylate moiety. Prolonged exposure can also lead to the degradation of the molecule. The phenoxyphenyl group may also absorb UV radiation, potentially leading to photo-oxidative processes if oxygen is present. Dual-cure systems involving photochemical and thermal polymerization have been studied for acrylates, highlighting the role of photoinitiators in the curing process. rsc.org

Hydrolytic Degradation: The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield acrylic acid and ethanol, or their respective salts. Kinetic studies on the base-catalyzed hydrolysis of ethyl acrylate in a water-ethanol binary system have shown that the rate of hydrolysis is influenced by the solvent composition. researchgate.net

Oxidative Degradation: The presence of oxygen can lead to oxidative degradation, especially when combined with heat or light. The ether linkage and the aromatic rings of the phenoxyphenyl group, as well as the acrylate double bond, are potential sites for oxidation. This can lead to the formation of hydroperoxides and subsequent degradation products, including aldehydes, ketones, and carboxylic acids.

Role of Inhibitors in Preventing Spontaneous Polymerization

To prevent unwanted, spontaneous polymerization during storage and processing, commercial preparations of acrylate monomers like this compound are typically stabilized with inhibitors. wikipedia.org These inhibitors function by scavenging free radicals that initiate the polymerization chain reaction.

Commonly used inhibitors for acrylates include:

Hydroquinone (HQ): A widely used inhibitor that is effective in the presence of oxygen.

4-Methoxyphenol (MEHQ): Another phenolic inhibitor that requires oxygen for optimal performance.

Phenothiazine (PTZ): A highly effective inhibitor, particularly at elevated temperatures encountered during distillation. researchgate.net

2,6-di-tert-butyl-4-methylphenol (BHT): A phenolic antioxidant and polymerization inhibitor.

2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical that acts as a potent polymerization inhibitor.

The choice and concentration of the inhibitor depend on the specific application and the required shelf life of the monomer. The effectiveness of these inhibitors can be influenced by factors such as temperature and the presence of oxygen. researchgate.netresearchgate.net For instance, studies on the photopolymerization of substituted ethyl acrylates have shown that dissolved oxygen can have a considerable effect on the reaction kinetics, often introducing an induction period.

InhibitorChemical ClassMechanism of Action
Hydroquinone (HQ) PhenolicRadical Scavenger (requires O₂)
4-Methoxyphenol (MEHQ) PhenolicRadical Scavenger (requires O₂)
Phenothiazine (PTZ) ThiazineRadical Scavenger
2,6-di-tert-butyl-4-methylphenol (BHT) PhenolicRadical Scavenger
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) Stable Free RadicalRadical Scavenger

Investigation of Intermediates and Reaction Byproducts

The investigation of intermediates and byproducts is crucial for understanding reaction mechanisms and controlling product purity. In the synthesis of this compound, which can be prepared through methods like the Reppe reaction from acetylene, carbon monoxide, and ethanol, or by the acid-catalyzed esterification of acrylic acid, various intermediates and byproducts can be formed. wikipedia.org

During its synthesis, incomplete reaction or side reactions could lead to the presence of starting materials like 4-phenoxyphenol (B1666991) and acrylic acid or its ethyl ester. Byproducts can also arise from the polymerization of the acrylate monomer if not properly inhibited.

In degradation studies, the identification of intermediates and byproducts helps to elucidate the degradation pathways. For example, in hydrolytic degradation, 4-phenoxyphenyl acrylic acid and ethanol would be the primary byproducts. Thermal or photolytic degradation could lead to a more complex mixture of smaller molecules resulting from the fragmentation of the parent compound. The specific intermediates and byproducts will be highly dependent on the reaction or degradation conditions employed.

Biological and Biomedical Research Applications

Polymeric Biomaterials Development

The development of polymeric biomaterials is a cornerstone of modern medicine, with applications ranging from tissue engineering to medical devices. The suitability of a polymer for biomedical use is heavily dependent on its biocompatibility, biointegration, and degradation profile.

Biocompatibility and Biointegration Studies

No specific studies on the biocompatibility or biointegration of polymers derived from Ethyl (e)-3-(4-phenoxyphenyl)acrylate have been identified. Research in this area would typically involve in vitro cytotoxicity assays and in vivo implantation studies to assess the material's interaction with biological systems.

Degradation in Biological Environments

The degradation characteristics of a biomaterial are critical for its intended application, particularly in devices designed to be temporary. There is no available research on the degradation of polymers synthesized from this compound in biological environments. Such studies would involve analyzing the polymer's breakdown products and the rate of degradation under physiological conditions.

Drug Delivery Systems

Drug delivery systems aim to enhance the therapeutic efficacy of drugs by controlling their release and targeting specific sites within the body. Polymers play a crucial role in the design of these systems.

Controlled Release Mechanisms

There are no documented instances of this compound being incorporated into polymeric systems for the purpose of controlled drug release. Research in this domain would explore how the chemical structure of the monomer influences the encapsulation and subsequent release kinetics of therapeutic agents.

Polymer-Drug Conjugates

The formation of polymer-drug conjugates is a strategy to improve the pharmacokinetic properties of drugs. No studies have been found that describe the synthesis or evaluation of polymer-drug conjugates involving this compound.

Exploration in Medicinal Chemistry

The field of medicinal chemistry focuses on the design and synthesis of new therapeutic agents. The structural motifs present in this compound, such as the acrylate (B77674) and phenoxyphenyl groups, are of interest in medicinal chemistry. However, there is no specific research that explores the biological activities or potential therapeutic applications of this particular compound as a standalone agent or as a scaffold for drug design.

Enzyme Inhibition Studies

While direct enzyme inhibition studies on this compound are not extensively detailed in the available literature, research on closely related acrylate and cinnamic acid derivatives demonstrates their significant potential as enzyme inhibitors. These studies provide a strong rationale for investigating the specific inhibitory profile of this compound.

Derivatives of the core acrylic acid structure have been identified as potent inhibitors of key enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). For instance, a hybrid molecule combining a cinnamic acid precursor, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid, with a glycine (B1666218) ester group resulted in a compound with high anti-COX-2 activity, showing an IC₅₀ value of 6 µM. mdpi.comresearchgate.net The original cinnamic acid itself was found to inhibit soybean lipoxygenase (LOX) with an IC₅₀ of 80 µM but showed no COX-2 inhibition, highlighting the impact of structural modification. mdpi.comresearchgate.net

Further studies on other acrylic acid derivatives have reinforced this potential. A series of (E)-3-(4-methanesulfonylphenyl)acrylic acids showed potent dual inhibition of COX-2 and 5-lipoxygenase (5-LOX). nih.gov Specifically, compounds with certain substituted phenyl rings at the C-2 position of the acrylic acid were powerful COX-2 inhibitors, with IC₅₀ values around 0.32 µM, comparable to the reference drug rofecoxib. nih.gov Additionally, other analogs within this series were effective 5-LOX inhibitors, with IC₅₀ values as low as 0.11 µM. nih.gov

The inhibitory action of this structural class extends beyond inflammatory enzymes. The compound 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate has been shown to inhibit α-glucosidase, an enzyme targeted in diabetes management, with greater potency (IC₅₀ of 286.39 µM) than the standard drug acarbose (B1664774) (IC₅₀ of 475.65 µM). mdpi.com These findings collectively suggest that the acrylate scaffold is a versatile pharmacophore for designing enzyme inhibitors.

Table 1: Enzyme Inhibition by Compounds Related to this compound

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Source
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinateovine COX-26 µM mdpi.comresearchgate.net
(E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acidsoybean LOX80 µM mdpi.comresearchgate.net
(E)-2-(3-Bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acidCOX-2~0.32 µM nih.gov
(E)-3-(4-methanesulfonylphenyl)-2-(4-acetamidophenyl)acrylic acid5-LOX0.11 µM nih.gov
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylateα-glucosidase286.39 µM mdpi.com

Structure-Activity Relationship (SAR) Investigations

The biological activity of phenoxyphenyl acrylates and related compounds is deeply connected to their molecular structure. Structure-Activity Relationship (SAR) investigations reveal how specific chemical features influence their efficacy as enzyme inhibitors and antimicrobial agents.

A key finding is that the hybridization of molecules can dramatically enhance biological activity. For example, the combination of a (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid moiety with a glycine ester created a potent anti-COX-2 agent, whereas the precursor acid showed no such activity. mdpi.comresearchgate.net This demonstrates the critical role of the ester-linked amino acid in interacting with the enzyme's active site.

For antimicrobial applications, SAR studies of p-hydroxyphenyl acrylate derivatives have shown that the biological activity is primarily attributed to the acryl group. nih.gov Furthermore, the stereoelectronic effect of the phenyl group is considered crucial for this activity, with compounds having acryl or acryloxy groups attached to a phenyl moiety exhibiting superior antimicrobial effects compared to aliphatic acrylates like cyclohexyl acrylate. nih.govresearchgate.net

Modifications to the phenolic part of the molecule also significantly impact activity. Studies on phenolic compounds like thymol (B1683141) and carvacrol (B1668589) showed that the introduction of an allyl group (allylation) substantially increased their bactericidal efficacy against both S. epidermidis and P. aeruginosa. nih.gov In one instance, 2-allyl carvacrol reduced bacterial growth by nearly 80%, while its parent compound, carvacrol, achieved only a 2-16% reduction under the same conditions. nih.gov

The crystal structure of a related compound, Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate, provides insight into the three-dimensional arrangement that may influence biological interactions. In this molecule, the dihedral angle between the two benzene (B151609) rings is 55.2°, and the ethyl acrylate portion is planar. nih.gov This specific conformation, along with the potential for hydrogen bonding via the hydroxyl group, are critical determinants of how the molecule docks with biological targets. nih.gov

Antibacterial and Antimicrobial Activity of Related Compounds

The acrylate functional group, particularly when attached to a phenyl ring, is a known pharmacophore for antimicrobial activity. Research into p-hydroxyphenyl acrylate and its derivatives has established their effectiveness against a range of microorganisms. nih.gov The antimicrobial action is largely credited to the acryl group, with the phenyl ring playing a vital role in enhancing this activity through stereoelectronic effects. nih.govresearchgate.net

Studies have demonstrated that p-hydroxyphenyl acrylate exhibits notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as fungi such as Aspergillus fumigatus. nih.gov This broad-spectrum potential makes this class of compounds particularly interesting.

The principle of enhancing antimicrobial potency through structural modification is well-documented. For example, while natural phenols like eugenol (B1671780) and carvacrol have inherent antimicrobial properties, their allylated derivatives show markedly superior bactericidal effects. nih.gov Against planktonic S. epidermidis and P. aeruginosa, 2-allylthymol and 2-allyl carvacrol were significantly more potent than their parent compounds. nih.gov This suggests that similar modifications to the phenoxy- group of this compound could be a viable strategy for developing potent antimicrobial agents. The antimicrobial efficacy of these related compounds supports the potential use of this structural motif in applications requiring microbial control. researchgate.net

Table 2: Antimicrobial Activity of Related Phenolic and Acrylate Compounds

CompoundTarget MicroorganismObserved EffectSource
p-Hydroxyphenyl acrylateS. aureus, P. aeruginosa, A. fumigatusExhibited antimicrobial activity nih.gov
2-Allyl carvacrolS. epidermidis79.80% reduction in bacterial growth over 5 hours nih.gov
CarvacrolS. epidermidis15.55% reduction in bacterial growth over 5 hours nih.gov
2-Allyl thymolP. aeruginosa77.93% reduction in bacterial growth over 5 hours nih.gov
ThymolP. aeruginosa19.18% reduction in bacterial growth over 5 hours nih.gov

Advanced Medical Coatings and Adhesives

The development of advanced medical materials that can actively combat microbial colonization is a critical area of research, particularly for implants, catheters, and surgical tools. The intrinsic antimicrobial properties of certain synthetic polymers and polymer additives are key to creating these materials. mdpi.com

Given the demonstrated antimicrobial and antifungal activities of phenoxyphenyl acrylate derivatives, this compound represents a candidate for incorporation into medical-grade polymers. nih.govresearchgate.net Such materials could be used to create biocidal coatings or adhesives. The mechanism would involve either the intrinsic activity of the polymer itself or the controlled release of the antimicrobial agent from a polymer matrix. mdpi.com

The strategy of incorporating antimicrobial agents into films and membranes for packaging is a well-established concept that can be translated to the medical field. researchgate.net For example, a polymer coating containing this compound could be applied to the surface of a magnesium-based alloy used for an orthopedic implant to protect it from biofilm formation by bacteria like Pseudomonas sp. or Bacillus sp. mdpi.com The development of such composite materials is a promising strategy to reduce post-operative infections and improve patient outcomes. mdpi.com

Environmental Fate and Ecotoxicological Research Excluding Human/animal Dosage

Environmental Release and Distribution Pathways

There is no specific information available regarding the potential sources of release of Ethyl (e)-3-(4-phenoxyphenyl)acrylate into the environment. Its distribution pathways in various environmental compartments such as air, water, soil, and sediment are also unknown.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

No studies were found that investigated the abiotic degradation of this compound. Consequently, there is no data on its potential for degradation through processes like photolysis (degradation by light) or hydrolysis (reaction with water).

Biodegradation Studies in Various Environmental Compartments (Soil, Water)

Specific studies on the biodegradation of this compound in soil or water are not available in the current scientific literature.

Microbial Degradation Pathways and Involved Microorganisms

Due to the absence of biodegradation studies, the microbial pathways for the degradation of this compound and the specific microorganisms that might be involved in this process remain unknown.

Degradation Products and their Environmental Significance

Without degradation studies, the potential degradation products of this compound have not been identified, and their environmental significance cannot be assessed.

Ecotoxicity to Aquatic and Terrestrial Organisms

There is a lack of ecotoxicity data for this compound. No studies were found that evaluated its potential harmful effects on aquatic organisms (e.g., fish, invertebrates, algae) or terrestrial organisms (e.g., earthworms, plants, soil microorganisms).

Bioaccumulation Potential and Environmental Mobility

The potential for this compound to bioaccumulate in the tissues of living organisms is unknown as no bioconcentration factor (BCF) or bioaccumulation factor (BAF) data are available. Similarly, its mobility in the environment, which would be indicated by parameters such as the soil organic carbon-water partitioning coefficient (Koc), has not been studied.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (E)-3-(4-phenoxyphenyl)acrylate, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Heck Coupling : Palladium-catalyzed cross-coupling between 4-phenoxyphenyl halides and ethyl acrylate derivatives is a common approach. Optimize catalyst loading (e.g., [RuCl2(p-cymene)]₂ ) and solvent polarity to enhance regioselectivity.
  • Knoevenagel Condensation : React 4-phenoxybenzaldehyde with ethyl cyanoacetate under basic conditions. Monitor reaction progress via TLC and adjust temperature (70–90°C) to minimize by-products .
  • Microwave-Assisted Synthesis : Reduce reaction time by 50–70% compared to conventional heating while maintaining yields >85% .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for diagnostic peaks:
  • E-Isomer : Trans-vinylic protons (δ 6.3–7.5 ppm, J = 16 Hz) .
  • Aromatic protons : Split patterns from 4-phenoxyphenyl substituents (δ 7.0–7.8 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and bond lengths (e.g., C=C bond ~1.33 Å) using SHELX software for refinement .
  • HPLC-MS : Confirm purity (>98%) with reverse-phase C18 columns and ESI+ ionization .

Q. How can researchers distinguish between E/Z isomers of this compound during synthesis?

  • Methodological Answer :

  • NOESY NMR : Detect spatial proximity of vinylic protons; absence of cross-peaks confirms trans (E) configuration .
  • X-ray Diffraction : Compare experimental unit-cell parameters with known E-isomer structures (e.g., monoclinic P2₁/c space group) .
  • IR Spectroscopy : Monitor C=O stretching frequencies; E-isomers typically show peaks at 1700–1725 cm⁻¹ due to reduced conjugation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model transition states in cross-coupling reactions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. water) on reaction kinetics using GROMACS. Correlate with experimental yields from ’s aqueous-phase ruthenium catalysis .

Q. How do crystallographic studies address challenges in resolving disordered structures of this compound?

  • Methodological Answer :

  • SHELXL Refinement : Apply TWIN and BASF commands to model rotational/translational disorder in the 4-phenoxyphenyl group .
  • High-Resolution Data : Collect data at 100 K with synchrotron radiation (λ = 0.7 Å) to improve R-factor convergence (<0.05) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) contributing to lattice stability .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Analog Synthesis : Replace the phenoxy group with methoxy ( ) or hydroxy () substituents. Compare IC₅₀ values in enzyme inhibition assays .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2). Validate with in vitro IC₅₀ data from caffeate derivatives .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.